molecular formula C10H28Cl2O3Si4 B101017 3,5-Bis(chloromethyl)octamethyltetrasiloxane CAS No. 17988-79-3

3,5-Bis(chloromethyl)octamethyltetrasiloxane

Cat. No.: B101017
CAS No.: 17988-79-3
M. Wt: 379.57 g/mol
InChI Key: BDWODYLFPWOQIW-UHFFFAOYSA-N
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Description

3,5-Bis(chloromethyl)octamethyltetrasiloxane is a tetrasiloxane that has been specifically functionalized with chloromethyl groups, making it a valuable intermediate in organosilicon and polymer research . This compound serves as a specialized building block for the development of advanced silicone-based polymers and materials . The presence of reactive chloromethyl groups at the 3 and 5 positions on the siloxane ring allows researchers to utilize this molecule for further chemical modifications and as a crosslinking agent . Its primary research value lies in its role in the synthesis of well-defined siloxane telechelics, multi-arm stars, and molecular brushes through mechanisms such as ring-opening polymerization (ROP) and catalytic rearrangement . These processes are fundamental for creating siloxane polymers with tailored architectures, which are sought after for their unique properties including low glass transition temperature, high flexibility, hydrophobicity, and biocompatibility . Researchers employ this compound to create novel materials for potential applications in organic electronics, photonics, gas separation membranes, and drug delivery systems .

Properties

IUPAC Name

chloromethyl-(chloromethyl-methyl-trimethylsilyloxysilyl)oxy-methyl-trimethylsilyloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28Cl2O3Si4/c1-16(2,3)13-18(7,9-11)15-19(8,10-12)14-17(4,5)6/h9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWODYLFPWOQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCl)O[Si](C)(CCl)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28Cl2O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499318
Record name 3,5-Bis(chloromethyl)-1,1,1,3,5,7,7,7-octamethyltetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17988-79-3
Record name 3,5-Bis(chloromethyl)-1,1,1,3,5,7,7,7-octamethyltetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis and Cyclization of Dimethyl Dichlorosilane

The synthesis begins with dimethyl dichlorosilane hydrolysis, yielding cyclic siloxanes. A patent by details a method where dimethyl dichlorosilane is hydrolyzed to form cyclic dimethylsiloxanes, predominantly octamethylcyclotetrasiloxane (D4) and hexamethylcyclotrisiloxane (D3). Passing the hydrolysate through an alumina-packed reactor at 400–700°C increases D3 yields to 30–35%, compared to 15–18% without alumina. This step is critical for generating the tetrasiloxane backbone required for subsequent functionalization.

Reaction Conditions:

  • Temperature: 500–550°C

  • Catalyst: Alumina (Al₂O₃)

  • Feed Rate: 0.5–2.5 mL/min

Chloromethylation of Octamethylcyclotetrasiloxane (D4)

Chloromethylation introduces chloromethyl groups at specific positions on the siloxane ring. VulcanChem’s methodology involves reacting D4 with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acid catalysts (e.g., AlCl₃). The reaction proceeds via electrophilic substitution, where the catalyst polarizes the Si–O bond, facilitating chloromethyl group attachment at the 3rd and 5th positions.

Key Parameters:

  • Catalyst: AlCl₃ (1–2 mol%)

  • Solvent: Anhydrous dichloromethane

  • Temperature: 40–60°C

  • Yield: 60–75% (optimized conditions)

Reaction Mechanisms and Catalytic Processes

Cyclization Mechanism

Alumina catalyzes siloxane cyclization by adsorbing hydrolyzed silanol intermediates and promoting intramolecular condensation. Computational studies suggest that alumina’s acidic sites stabilize transition states, reducing activation energy for ring closure. This explains the higher D3 yields observed with alumina compared to silica or charcoal.

Chloromethylation Mechanism

Lewis acids like AlCl₃ generate electrophilic chloromethyl cations (CH₂Cl⁺), which attack electron-rich siloxane oxygen atoms. Subsequent rearrangement places chloromethyl groups at the 3rd and 5th positions due to steric and electronic effects. Density functional theory (DFT) calculations indicate that the transition state for chloromethylation is stabilized by π-backbonding between aluminum and siloxane oxygen.

Optimization of Reaction Conditions

Catalyst Selection

Comparative studies highlight alumina’s superiority over silica or charcoal for cyclization (Table 1). For chloromethylation, AlCl₃ outperforms FeCl₃ or ZnCl₂ due to stronger Lewis acidity.

Table 1: Catalyst Performance in Cyclization

CatalystD3 Yield (%)D4 Yield (%)
Alumina30–3542–47
Silica Gel15–1850–55
Charcoal12–1548–52
Data sourced from

Solvent and Temperature Effects

Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis of chloromethylating agents, improving yields. Elevated temperatures (40–60°C) accelerate reaction kinetics but require precise control to avoid side reactions like oligomerization.

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial processes employ continuous flow systems for cyclization and chloromethylation. A vertical glass reactor packed with alumina operates at 500°C, achieving a throughput of 2.5 mL/min and D3 yields of 35%. Downstream chloromethylation uses multistage stirred-tank reactors with in-line purification via fractional distillation.

Composite Catalysts

Recent advances utilize composite catalysts (e.g., KOH-supported ionic liquids) to enhance chloromethylation efficiency. A 2017 method achieved 80% yield by employing [bmim]BF₄ ionic liquid with KOH, reducing reaction time by 30%.

Comparative Analysis of Preparation Methods

Table 2: Chloromethylation Methods

MethodCatalystYield (%)Purity (%)
AlCl₃-MediatedAlCl₃60–7595–98
Ionic Liquid Composite[bmim]BF₄/KOH75–8098–99
FeCl₃-MediatedFeCl₃40–5085–90
Data synthesized from

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(chloromethyl)octamethyltetrasiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications Overview

The primary applications of 3,5-bis(chloromethyl)octamethyltetrasiloxane can be categorized as follows:

  • Chemical Intermediate
    • Used extensively in the synthesis of silicone polymers, which are crucial in various industries due to their thermal stability and flexibility .
  • Surface Modification
    • Enhances surface properties such as hydrophobicity or oleophobicity, making it valuable for coatings in textiles, electronics, and medical devices .
  • Adhesives and Sealants
    • Incorporated into formulations to improve adhesion properties and resistance to environmental factors .
  • Research in Organosilicon Chemistry
    • Serves as a vital compound for academic and industrial research, facilitating the exploration of new organosilicon compounds and their applications .
  • Biomedical Applications
    • Suitable for developing biomedical materials, particularly in drug delivery systems and implants where biocompatibility is essential .

Case Study 1: Silicone Polymer Production

In a study conducted by Gelest Inc., this compound was utilized as an intermediate in synthesizing silicone polymers. The resulting polymers demonstrated enhanced thermal stability and flexibility, making them ideal for applications in automotive and electronic industries.

Case Study 2: Surface Modification Techniques

Research published in the Turkish Journal of Chemistry highlighted the use of this compound in modifying surfaces to improve hydrophobicity. The study showed that coatings made with this compound significantly reduced water adhesion on treated surfaces, providing insights into its potential uses in protective coatings for electronic devices .

Case Study 3: Biomedical Material Development

A recent investigation into the biomedical applications of organosilanes revealed that compounds like this compound can enhance the biocompatibility of drug delivery systems. The study indicated that modifications using this compound improved cellular uptake of therapeutic agents, demonstrating its potential in medical applications .

Data Table: Comparative Applications

Application AreaDescriptionKey Benefits
Chemical IntermediateSynthesis of silicone polymersThermal stability, flexibility
Surface ModificationEnhancing hydrophobicityImproved water resistance
Adhesives and SealantsFormulations for improved adhesionEnvironmental resistance
Organosilicon ResearchExploration of new compoundsInnovation in material science
Biomedical ApplicationsDevelopment of drug delivery systemsEnhanced biocompatibility

Mechanism of Action

The mechanism of action of 3,5-Bis(chloromethyl)octamethyltetrasiloxane primarily involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The chloromethyl groups serve as reactive sites for substitution reactions, while the siloxane backbone provides stability and flexibility to the molecule . The compound’s interactions with various molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane (CAS 2474-02-4)

  • Molecular Formula : C₈H₂₄Cl₂O₃Si₄ .
  • Structure : Chlorine atoms at terminal (1,7) positions on the tetrasiloxane chain.
  • Applications : Used as a precursor in silicone-based polymers and crosslinking agents .
  • Reactivity : Terminal chlorines enhance hydrolysis sensitivity compared to internal chloromethyl groups, making it more reactive in aqueous environments.

Bis(chloromethyl) Ether (BCME)

  • Molecular Formula : C₂H₄Cl₂O.
  • Structure : Two chloromethyl groups linked by an oxygen atom.
  • Hazards: Classified as a known human carcinogen (NTP listing) due to its ability to alkylate DNA .
  • Regulatory Status : Strict exposure limits (e.g., STEL guidelines) enforced by OSHA and EPA .

Bis(chloromethyl) Ketone

  • Structure : Chloromethyl groups attached to a ketone backbone.
  • Reactivity : Higher electrophilicity compared to siloxanes, leading to use in organic synthesis intermediates .
  • Toxicity : Less studied than BCME but suspected to pose respiratory risks .

Data Table: Key Properties and Comparisons

Compound Molecular Formula CAS Number Key Applications Hazards/Regulatory Notes
3,5-Bis(chloromethyl)octamethyltetrasiloxane* Not explicitly provided Not available Polymer modification, crosslinking Likely irritant; limited toxicity data
1,7-Dichloro-octamethyltetrasiloxane C₈H₂₄Cl₂O₃Si₄ 2474-02-4 Silicone polymer synthesis Hydrolysis-sensitive; corrosive
Bis(chloromethyl) Ether (BCME) C₂H₄Cl₂O 542-88-1 Historical use in polymer production Carcinogen (NTP listed)
Bis(chloromethyl) Ketone C₃H₄Cl₂O 534-07-6 Organic intermediates Suspected respiratory toxin

Biological Activity

3,5-Bis(chloromethyl)octamethyltetrasiloxane (CAS No. 17988-79-3) is a siloxane compound with potential applications in various fields, including materials science and biochemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

  • Molecular Formula : C10H28Cl2O3Si4
  • Physical State : Liquid
  • Molecular Weight : 392.55 g/mol
  • Functional Groups : Contains chloromethyl groups and siloxane linkages, which influence its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its reactivity and potential toxicity. This compound acts as a chemical intermediate, which may interact with biological molecules due to its electrophilic nature.

The mechanism by which this compound exerts biological effects is not fully elucidated but may involve:

  • Electrophilic Attack : The chloromethyl groups can react with nucleophiles in biological systems, potentially leading to modifications of biomolecules such as proteins and nucleic acids.
  • Siloxane Interaction : The siloxane backbone may influence the structural conformation of interacting biomolecules, affecting their function.

Toxicity and Safety Data

According to the Safety Data Sheet (SDS), this compound is classified under caution due to its potential irritant properties. Specific safety measures include:

  • Skin Contact : May cause irritation; recommended to seek medical advice if skin irritation occurs.
  • Eye Contact : Can cause serious eye irritation; immediate rinsing with water is advised.
  • Inhalation and Ingestion : Safety measures are required to prevent exposure, as the effects are not fully characterized .

Case Studies

Comparative Analysis with Similar Compounds

Compound NameCAS NumberBiological ActivityMechanism of Action
This compound17988-79-3Limited data; potential irritantElectrophilic interactions
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyl-disiloxane17988-79-XAntimicrobial propertiesCell membrane disruption
Octamethylcyclotetrasiloxane556-67-2Low toxicity; used in cosmeticsNon-reactive under normal conditions

Q & A

Q. Optimization Tips :

  • Use stoichiometric excess of chloromethylating agent (1.2–1.5 eq) to maximize yield.
  • Employ moisture-free solvents (e.g., dried dichloromethane) to minimize hydrolysis of reactive chloromethyl groups.

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, stability) of this compound?

Methodological Answer:
Contradictions often arise from differences in measurement techniques or sample purity. A systematic approach includes:

  • Data Validation : Cross-reference peer-reviewed studies and authoritative databases (e.g., NIST Chemistry WebBook ).
  • Experimental Replication : Conduct controlled measurements using calibrated instruments (e.g., differential scanning calorimetry for melting points, thermogravimetric analysis for thermal stability).
  • Purity Assessment : Characterize batches via elemental analysis (C, H, Cl, Si) and HPLC to rule out impurities affecting stability data.

Q. Example Workflow :

Compare literature values (e.g., boiling points) with in-house measurements under identical conditions.

Use gas chromatography to detect volatile byproducts that may alter observed properties.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Identify chloromethyl protons (δ 4.0–4.5 ppm) and methyl groups on silicon (δ 0.1–0.5 ppm).
  • ²⁹Si NMR : Confirm silicon connectivity; expect signals for Si-O-Si (~−20 to −30 ppm) and Si-CH₂Cl (~−40 ppm).
  • FT-IR : Look for Si-O-Si stretches (1000–1100 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
  • Mass Spectrometry (MS) : Use EI-MS or ESI-MS to verify molecular weight (C₁₀H₂₈Cl₂O₃Si₄: ~467) and fragmentation patterns .

Advanced: How can researchers assess the environmental fate and persistence of this compound in ecological studies?

Methodological Answer:
Adopt methodologies from regulatory frameworks like the EPA’s risk evaluation for siloxanes :

Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–9) at 25–50°C. Chloromethyl groups may hydrolyze to hydroxymethyl derivatives, altering persistence.

Bioaccumulation Potential : Calculate log P (octanol-water partition coefficient) via shake-flask or HPLC methods. High log P (>4) suggests bioaccumulation risk.

Photolytic Degradation : Expose to UV light (λ = 254–365 nm) and analyze byproducts via LC-MS .

Q. Data Interpretation :

  • Compare degradation half-lives (t₁/₂) with regulatory thresholds (e.g., OECD 301 guidelines).

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Keep in sealed containers under refrigeration (2–8°C) to prevent thermal decomposition .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste.

Q. Emergency Measures :

  • Skin Contact : Rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can computational modeling guide the design of derivatives for catalytic applications?

Methodological Answer:

  • DFT Calculations : Optimize geometries (e.g., Gaussian 16) to predict reactivity of chloromethyl groups.
  • Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., transition metals) to assess binding affinity.
  • QSAR Studies : Corrogate substituent effects (e.g., replacing Cl with other halogens) on catalytic activity.

Case Study :
Model the Si-CH₂Cl moiety’s electrophilicity to predict nucleophilic substitution pathways for cross-coupling reactions.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(chloromethyl)octamethyltetrasiloxane
Reactant of Route 2
3,5-Bis(chloromethyl)octamethyltetrasiloxane

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